Bis(2-pyrrolidinoethyl) ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-pyrrolidin-1-ylethoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-6-13(5-1)9-11-15-12-10-14-7-3-4-8-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAYUSMVWWPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622499 | |
| Record name | 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100396-39-2 | |
| Record name | 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(oxydiethane-2,1-diyl)dipyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bis 2 Pyrrolidinoethyl Ether and Its Functional Derivatives
Established Synthetic Routes to Bis(2-pyrrolidinoethyl) Ether
The primary and most established method for synthesizing this compound is the Williamson ether synthesis. lscollege.ac.inbyjus.comwikipedia.org This reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion. byjus.com In the context of this compound, this is typically achieved by reacting 2-(pyrrolidin-1-yl)ethanol with a suitable reagent to form the ether linkage.
A common approach involves a two-step process. In the first step, 2-(pyrrolidin-1-yl)ethanol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide. masterorganicchemistry.com In the second step, this alkoxide is reacted with 1-(2-chloroethyl)pyrrolidine (B1346828) in an SN2 reaction to yield the final product, this compound. wikipedia.org The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take from 1 to 8 hours to complete, with laboratory yields generally falling between 50% and 95%. lscollege.ac.in
Alternatively, a variation of this method involves reacting two molecules of 2-(pyrrolidin-1-yl)ethanol. One molecule is first converted into a better leaving group, such as a tosylate, which then reacts with the alkoxide of the second molecule. byjus.com
Another established pathway, analogous to the synthesis of similar dialkylaminoethyl ethers, involves the reaction of pyrrolidine (B122466) with ethylene (B1197577) oxide. google.com This would first produce 2-(pyrrolidin-1-yl)ethanol, which could then be subjected to conditions that favor the formation of the ether linkage, potentially through a dehydration reaction or by reacting it with a suitable pyrrolidinoethyl halide.
Table 1: Established Synthetic Routes for this compound and Analogues
| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 2-(Pyrrolidin-1-yl)ethanol, 1-(2-Chloroethyl)pyrrolidine | Strong base (e.g., NaH), 50-100 °C | This compound | lscollege.ac.inwikipedia.orgmasterorganicchemistry.com |
| Williamson Ether Synthesis (via tosylate) | 2-(Pyrrolidin-1-yl)ethanol | 1. Tosyl chloride, pyridine; 2. Sodium salt of 2-(pyrrolidin-1-yl)ethanol | This compound | byjus.com |
| Two-Step from Amine | Dimethylamine, Ethylene Oxide | 1. High-pressure reactor, 60-100 °C; 2. Cu-Ni/γ-Al2O3 catalyst, H2, 190-220 °C | Bis(2-dimethylaminoethyl)ether | google.com |
Strategies for Chemical Functionalization of the this compound Scaffold
The this compound scaffold, with its two terminal pyrrolidine rings and central ether linkage, presents multiple sites for chemical functionalization. These modifications are crucial for tailoring the molecule's properties for specific applications, such as in the design of complex ligands or specialized monomers.
Incorporation into Complex Organic Frameworks (e.g., Ferrocene (B1249389) Derivatives, Schiff Bases)
The terminal secondary amine functionalities of the pyrrolidine rings are prime locations for derivatization. One significant area of functionalization is the creation of Schiff bases through condensation reactions with aldehydes or ketones. dergipark.org.tr For instance, reacting this compound with an appropriate aldehyde would yield a bis-Schiff base ligand. This methodology is well-documented for related amino compounds. For example, the synthesis of 4-methyl-2,6-bis(1-(2-pyrrolidinoethyl)-iminomethyl)-phenol (HL2) involves the condensation of 2-(pyrrolidin-1-yl)ethanamine with a substituted salicylaldehyde. researchgate.net This principle can be extended to this compound to create multidentate ligands capable of coordinating with metal ions.
Furthermore, the incorporation of ferrocene moieties can impart unique electrochemical and structural properties. Ferrocene-based Schiff bases are synthesized by reacting a ferrocene aldehyde or ketone with an amine. scielo.org.mxarabjchem.orgscielo.org.mx By reacting ferrocenecarboxaldehyde with this compound, a ferrocene-containing bis-Schiff base could be synthesized. Such molecules are of interest for their potential applications in sensing and catalysis. researchgate.netcolab.ws
Table 2: Representative Functionalized Derivatives
| Derivative Type | Functionalization Reaction | Potential Precursors for Functionalization | Resulting Functional Group | Reference for Principle |
|---|---|---|---|---|
| Schiff Base | Condensation | Aromatic aldehydes (e.g., salicylaldehyde) | Imine (-C=N-) | dergipark.org.trresearchgate.net |
| Ferrocene Schiff Base | Condensation | Ferrocenecarboxaldehyde | Ferrocenyl-imine | scielo.org.mxarabjchem.orgscielo.org.mx |
| Crown Ether Schiff Base | Condensation | 4'-Formylbenzo-15-crown-5 | Crown ether-imine | mdpi.com |
Modification for Specific Ligand or Monomer Design
The structure of this compound makes it an attractive building block for creating ligands for coordination polymers and as a monomer in polymerization reactions. The two pyrrolidine nitrogen atoms and the ether oxygen can act as donor sites for metal coordination. wikipedia.org The flexibility of the ethyl ether chain allows the ligand to adopt various conformations to accommodate different metal centers. The synthesis of coordination polymers often involves reacting a metal salt with a multidentate organic ligand. mdpi.commdpi.com this compound, or its Schiff base derivatives, could serve as such a ligand to form novel coordination polymers with interesting structural and functional properties.
In polymer chemistry, diamine compounds are frequently used as monomers for the synthesis of high-performance polymers like polyimides and polyamides. By analogy, this compound could potentially be used in the synthesis of poly(ether imide)s or other polymers. murraystate.edu For example, the synthesis of poly(ether ketone)s often involves the nucleophilic aromatic substitution reaction between a bisphenol and a dihalide monomer. researchgate.net While not a direct analogue, the reactive nature of the pyrrolidine rings suggests that this compound could be functionalized to create novel monomers for step-growth polymerization. For instance, it could be used to create derivatives of BisGMA, a common monomer in dental composites, to modify properties like hydrophilicity and flexibility. nih.gov
Novel Synthetic Approaches and Principles of Green Chemistry in Compound Preparation
In line with the growing emphasis on sustainable chemical manufacturing, novel and greener synthetic routes for ethers are being actively explored. alfa-chemistry.com For the synthesis of this compound, phase-transfer catalysis (PTC) represents a significant green improvement over traditional methods. wikipedia.orgbiomedres.us
PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. wikipedia.org In the context of the Williamson ether synthesis, PTC allows the reaction to be carried out under milder conditions and, crucially, avoids the need for strictly anhydrous solvents. acs.orgacs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the alkoxide ion from the aqueous phase to the organic phase to react with the alkyl halide. acs.org This approach not only simplifies the procedure and reduces the use of hazardous solvents but can also lead to improved reaction rates and yields.
Other green chemistry principles applicable to ether synthesis include the use of microwave-assisted reactions and solvent-free conditions. Microwave irradiation can significantly reduce reaction times, sometimes from hours to minutes, and increase yields. wikipedia.org Solvent-free reactions, where the reactants themselves act as the solvent, minimize waste and simplify product purification. researchgate.net
Table 3: Comparison of Conventional and Green Synthetic Approaches for Ether Synthesis
| Parameter | Conventional Williamson Synthesis | Phase-Transfer Catalysis (PTC) Route | Other Green Methods |
|---|---|---|---|
| Solvent | Requires anhydrous organic solvents | Two-phase system (aqueous/organic), less stringent need for anhydrous conditions | Minimal or no solvent (solvent-free reactions) |
| Reaction Conditions | Often requires elevated temperatures (50-100 °C) and long reaction times (1-8 hours) | Milder conditions, potentially faster reaction rates | Microwave-assisted reactions can dramatically reduce reaction times |
| Catalyst | Stoichiometric base | Catalytic amount of phase-transfer catalyst (e.g., quaternary ammonium salt) | Heterogeneous catalysts, sonication |
| Work-up | Often requires extraction and purification to remove base and solvent | Simpler separation of phases | Simplified purification, less waste generation |
| Environmental Impact | Higher due to use of volatile organic solvents and energy consumption | Lower due to reduced solvent use and milder conditions | Significantly lower environmental footprint |
Coordination Chemistry of Bis 2 Pyrrolidinoethyl Ether As a Ligand
Ligand Properties and Multidentate Chelation Potential of Bis(2-pyrrolidinoethyl) Ether
This compound features three potential donor sites: two tertiary nitrogen atoms from the pyrrolidine (B122466) rings and one ether oxygen atom. This arrangement allows it to act as a tridentate ligand, forming two chelate rings upon coordination to a metal center. The presence of both "hard" oxygen and "borderline" nitrogen donor atoms suggests that it could coordinate to a variety of metal ions.
The coordination of this N,O,N-tridentate ligand would result in the formation of two five-membered chelate rings, which are generally stable in coordination complexes. The stability of such chelates is a key driving force for the formation of complexes.
The ethyl ether backbone of this compound imparts significant conformational flexibility. This flexibility allows the ligand to adapt to the preferred coordination geometry of different metal ions, which can range from facial (fac) to meridional (mer) coordination in an octahedral complex. The ability of flexible ligands to adopt various conformations can influence the resulting complex's stability and reactivity. For instance, the flexibility of ether-containing ligands can be a crucial factor in the formation of di- or tetranuclear structures with certain metals. rsc.org
Analysis of N, O Donor Sites and Chelate Ring Formation
Synthesis and Characterization of Metal Complexes with this compound
Direct synthesis and characterization of metal complexes with this compound are not widely reported. However, the synthesis of complexes with analogous N,O,N and P,O,P tridentate ligands provides a procedural blueprint. Typically, the reaction of the ligand with a metal salt in a suitable solvent yields the desired complex. The choice of solvent and reaction conditions can influence the final product's structure and nuclearity.
Transition metals, with their variable oxidation states and coordination geometries, are expected to form a wide range of complexes with a ligand like this compound. Based on analogous systems, it is anticipated that this ligand would form stable complexes with late transition metals such as palladium(II), platinum(II), and copper(II), as well as with first-row transition metals like iron(II), cobalt(II), and nickel(II). researchgate.netmdpi.comresearchgate.net
For instance, studies on flexible P,O,P ligands like bis(diaryl/alkylphosphinoethyl)ether have shown the formation of Group 8 metal complexes where the ligand coordinates in a meridional fashion. bac-lac.gc.ca Similarly, Schiff base ligands with N,N,O donor sets readily form complexes with a variety of transition metals, often exhibiting interesting catalytic activities. researchgate.netmtct.ac.in
Table 1: Representative Transition Metal Complexes with Analogous Tridentate Ligands
| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Type | Reference |
|---|---|---|---|---|
| P,O,P-ether | Ru(II) | meridional | Mononuclear | bac-lac.gc.ca |
| Schiff Base (N,N,O) | Zn(II) | facial/meridional | Dinuclear | researchgate.net |
| Anilido-imine (N,N,N) | Cu(II) | distorted square-planar | Mononuclear | mdpi.com |
The coordination chemistry of main group metals with N,O,N-tridentate ligands is also an area of interest. The Lewis acidic nature of many main group metal ions makes them suitable for complexation with electron-donating ligands. For example, aluminum dimethyl and dihydride complexes have been stabilized by mixed N,P-donor ligands, demonstrating flexible coordination modes. acs.org While specific examples with this compound are unavailable, it is plausible that it could form stable complexes with main group elements such as aluminum, gallium, and tin. The flexible nature of the ligand could be particularly advantageous in accommodating the varied coordination preferences of these elements.
Transition Metal Coordination Compounds
Influence of Coordination Environment on Electronic Structure and Reactivity
The coordination of a ligand to a metal center significantly alters the electronic structure of both the metal and the ligand, which in turn influences the reactivity of the resulting complex. The N,O,N donor set of this compound would create a specific electronic environment around the metal ion.
The combination of amine and ether donors would influence the ligand field strength, affecting the d-orbital splitting of a transition metal ion. This, in turn, impacts the electronic spectrum, magnetic properties, and redox potentials of the complex. For example, in nickel(II) complexes with tripodal triazole ligands, the nature and geometry of the N-donors have a pronounced effect on the zero-field splitting parameters. nationalmaglab.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bis(diaryl/alkylphosphinoethyl)ether |
Catalytic Applications and Mechanistic Studies of Bis 2 Pyrrolidinoethyl Ether and Its Analogs
Exploration of Bis(2-pyrrolidinoethyl) Ether as a Catalyst or Cocatalyst
The catalytic activity of this compound is primarily documented in the field of polyurethane chemistry, where it functions as a tertiary amine catalyst. Its utility in other areas of catalysis is not extensively reported in the reviewed scientific literature.
Organocatalytic Activities
While the pyrrolidine (B122466) moiety is a cornerstone of many highly effective organocatalysts, particularly in asymmetric synthesis, there is a lack of specific studies detailing the use of this compound itself as an organocatalyst for reactions such as aldol (B89426) additions, Michael reactions, or other carbon-carbon bond-forming reactions. The focus in organocatalysis has been on more structurally complex pyrrolidine derivatives.
Role in Metal-Mediated Catalysis
This compound is mentioned as a component in catalyst compositions for producing polyurethane foams, which can also include a metal catalyst. google.com In such systems, the tertiary amine, can be used in combination with a metal catalyst. google.comresearchgate.net The primary role of the amine catalyst is to accelerate the polymerization and foaming reactions. ekb.eg While it is used alongside metal catalysts, specific details on the synergistic effects or the precise role of this compound in the mechanism of the metal-mediated portion of the catalysis are not extensively detailed in the available literature. Its function appears to be that of a co-catalyst, primarily influencing the urethane (B1682113) and urea (B33335) formation reactions.
Application in Specific Organic Transformations
The application of this compound as a catalyst appears to be highly specialized.
Polymerization Catalysis (e.g., Anionic Polymerization Initiation/Modification)
The most documented catalytic application of this compound is in the formation of polyurethanes. google.comgoogle.com It is used as a catalyst in the production of polyurethane foams, where it helps to control the reaction between polyols, isocyanates, and water. ekb.eg Specifically, it is identified as a component in catalyst compositions for creating stable polyurethane foam systems. google.comgoogle.com
There is no specific information available in the reviewed literature regarding the use of this compound as an initiator or modifier in anionic polymerization of other monomer types.
Other Catalytic Reactions
Beyond its role in polyurethane synthesis, the reviewed scientific literature does not provide specific examples of this compound being used as a catalyst for other organic transformations.
Detailed Mechanistic Investigations of Catalytic Cycles
In polyurethane foam production, tertiary amine catalysts are known to influence both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. ekb.eg Two primary mechanisms have been proposed for the catalytic action of tertiary amines in urethane formation. ekb.eg
Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a reactive, unstable intermediate. This complex is then more susceptible to attack by the hydroxyl group of the polyol or water.
Brønsted Acid-Base Catalysis: The amine catalyst forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity and facilitating its attack on the isocyanate. ekb.eg
The selection of a tertiary amine catalyst is critical for balancing these reactions to achieve the desired foam properties. researchgate.net While these general principles apply, specific kinetic data and detailed mechanistic elucidation for this compound are not provided in the reviewed sources.
Data Tables
Table 1: Catalytic Application of this compound
| Catalytic System | Application | Role of this compound |
| Polyurethane Foam Synthesis | Production of rigid and flexible foams | Tertiary amine catalyst |
| Polyurethane Foam Synthesis with Metal Catalysts | Production of rigid and flexible foams | Co-catalyst with a metal catalyst |
Table 2: Mechanistic Aspects of Tertiary Amine Catalysis in Polyurethane Formation
| Proposed Mechanism | Description |
| Nucleophilic Catalysis | The tertiary amine activates the isocyanate group by direct attack. |
| Brønsted Acid-Base Catalysis | The tertiary amine activates the polyol/water through hydrogen bonding. ekb.eg |
Kinetic Analysis of Reaction Pathways
The formation of polyurethane involves two primary reactions: the gelling reaction (urethane formation from isocyanate and polyol) and the blowing reaction (urea formation from isocyanate and water, producing carbon dioxide). Tertiary amine catalysts are instrumental in controlling the rates of these competing reactions. The kinetic analysis of these pathways is often conducted under pseudo-first-order conditions, and the catalytic activity is quantified by reaction rate constants. nih.gov
The rate of the isocyanate consumption is influenced by the molecular structure of the catalyst. researchgate.net The catalytic activity of tertiary amines is primarily determined by their basicity and the steric hindrance around the nitrogen atom. l-i.co.uk Increased basicity generally leads to higher activity, while greater steric hindrance can diminish it. l-i.co.uk
Kinetic models are developed to understand and predict the foaming and polymerization processes. osti.govresearchgate.net These models often decouple the foaming and curing reactions to simplify the complex kinetics. moldex3d.com The reaction rate constants for both gelling (k1) and blowing (k2) reactions have been determined for various tertiary amine catalysts. The ratio of these constants (k2/k1) is a critical parameter for formulators, as it indicates the catalyst's selectivity towards either blowing or gelling. poliuretanos.com.br For instance, bis(2-dimethylaminoethyl)ether (BDMAEE), a close analog of this compound, is known to be a strong blowing catalyst. poliuretanos.com.brtopicsonchemeng.org.my
The activation energies for these reactions provide further insight into the catalytic efficiency. For several tertiary amine catalysts, the apparent activation energies for the urethane formation have been found to be in a similar range, suggesting that structural changes may not significantly alter the energy barrier of the catalyzed reaction. rsc.org
Table 1: Kinetic Parameters for Selected Tertiary Amine Catalysts in Polyurethane Formation
| Catalyst | Gelling Activity (k1) | Blowing Activity (k2) | Ratio (k2/k1) | Activation Energy (Ea) (kJ/mol) | Reference |
| Triethylenediamine (TEDA) | High | Moderate | Low | 22.7 - 26.1 | poliuretanos.com.brrsc.org |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Moderate | High | High | 23.9 - 25.8 | poliuretanos.com.brrsc.org |
| N,N-Dimethylcyclohexylamine (DMCHA) | High | Low | Low | 23.9 - 25.8 | poliuretanos.com.brrsc.org |
| N-Ethylmorpholine (NEM) | Low | Low | - | 24.8 ± 0.8 | mdpi.com |
| 1,2-Dimethylimidazole (1,2-DMI) | Moderate | Moderate | - | 20.3 ± 0.8 | mdpi.com |
Note: The values for gelling and blowing activities are qualitative summaries from the literature. The activation energies are for the urethane formation reaction. The data for BDMAEE can be considered indicative for the analogous this compound.
Identification and Characterization of Catalytically Active Species
The catalytic mechanism of tertiary amines in urethane formation is generally understood to proceed through the formation of an active complex between the catalyst and one of the reactants. Two primary mechanisms have been proposed. The first involves the formation of a complex between the tertiary amine and the isocyanate group, which increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the alcohol. poliuretanos.com.br The second, and more widely accepted mechanism, involves the formation of a hydrogen-bonded complex between the tertiary amine and the hydroxyl group of the alcohol or water. poliuretanos.com.bracs.org This interaction increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate. acs.org
Spectroscopic techniques and computational studies have been employed to identify and characterize these transient species. Quantum chemical methods have been used to study the structure of tertiary amine catalysts and their interactions with reactants, providing insights into the transition states and reaction pathways. acs.orgnih.gov These studies have shown that the formation of an ammonium (B1175870) cation occurs after the transition state, which then spontaneously transfers a proton to form the urethane. acs.org
For acyclic tertiary amines containing ether linkages, such as BDMAEE, it has been proposed that the presence of the oxygen atom allows for the chelation of water molecules. This specific mode of water binding is believed to be the reason for their high blowing activity. poliuretanos.com.br The ethylene (B1197577) groups between the nitrogen and oxygen active centers are crucial for this chelating effect. poliuretanos.com.br It is highly probable that this compound operates through a similar mechanism, where the ether oxygen and the two pyrrolidine nitrogen atoms can coordinate with the reactants.
Structure-Reactivity Relationships in this compound Catalysis
The structure of the tertiary amine catalyst has a profound impact on its reactivity and selectivity in polyurethane catalysis. For this compound and its analogs, several structural features are critical.
Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom is a key factor. Increased steric bulk around the nitrogen can impede its ability to form the catalytically active complex, thus reducing its activity. l-i.co.uk In this compound, the nitrogen atoms are part of a five-membered pyrrolidine ring. Compared to the N,N-dimethyl groups in its analog BDMAEE, the cyclic structure of the pyrrolidine ring imposes a specific steric environment. Computational studies have suggested that replacing N,N-dimethyl groups with pyrrolidine derivatives can be a promising strategy to maintain high catalytic activity while potentially offering other benefits like reduced emissions. acs.org
Basicity: The basicity of the amine, which is a measure of its ability to donate its lone pair of electrons, is directly related to its catalytic activity. topicsonchemeng.org.my Higher basicity generally leads to a stronger interaction with the hydroxyl group, resulting in a more potent catalytic effect. The pyrrolidine nitrogen in this compound is expected to have a basicity comparable to other cyclic tertiary amines, contributing to its catalytic efficacy.
Presence of Ether Linkage: The ether oxygen atom in the backbone of this compound and BDMAEE plays a crucial role, particularly in the blowing reaction. As mentioned, it facilitates the chelation of water, thereby activating it for reaction with the isocyanate. poliuretanos.com.br This structural feature is a primary reason for the classification of such catalysts as "blowing catalysts." The distance between the nitrogen and oxygen atoms is also important; an ethylene bridge appears to be optimal for this effect. poliuretanos.com.br
Applications in Polymer Science and Advanced Materials Chemistry
Bis(2-pyrrolidinoethyl) Ether as a Functionalized Monomer or Polymer Component
The incorporation of functional groups into a polymer backbone is a key strategy for tailoring material properties. The pyrrolidine (B122466) and ether moieties in this compound offer sites for interaction and potential reactivity, suggesting its utility as a functional component in polymerization.
While direct polymerization of this compound as a primary monomer is not extensively documented, the introduction of the closely related pyrrolidinoethyl group into polymer chains has been shown to be an effective method for creating polymers with tunable architectures, particularly in the synthesis of rubbery copolymers.
For instance, functionalized monomers like 3-(2-pyrrolidinoethyl)styrene and 4-(2-pyrrolidinoethyl)styrene can be copolymerized with conjugated diolefins such as 1,3-butadiene. google.comgoogle.com This process, often conducted via anionic polymerization, allows for the creation of random copolymers with a low vinyl content at typical polymerization temperatures without requiring conventional polar modifiers. google.com The incorporation of the pyrrolidine functional group into the polymer chain enhances the interaction between the polymer and fillers like carbon black, which is a crucial attribute for materials used in applications such as tire treads. google.com This leads to improved material properties, including increased uncured viscosity and reduced hysteresis. google.com The synthesis of styrene-butadiene rubber (SBR) containing pyrrolidine functional groups has demonstrated that these functional units can be randomly distributed along the polymer chains. google.com
These examples highlight a key principle: the integration of pyrrolidine-containing monomers is a viable strategy for producing functionalized elastomers with specific, desirable characteristics. The synthesis typically involves reacting a cyclic amine with divinylbenzene (B73037) in the presence of an alkyl lithium compound to produce the functionalized styrene (B11656) monomer. google.comgoogle.com
The kinetics and thermodynamics of a polymerization process are fundamental factors that determine the feasibility of the reaction and the properties of the resulting polymer. wiley-vch.de Generally, for a polymerization to be thermodynamically favorable, the change in Gibbs free energy (ΔG) must be negative. This is typically achieved when the polymerization is exothermic (negative enthalpy change, ΔH), which compensates for the inherent decrease in entropy (negative entropy change, ΔS) that occurs as free monomers become ordered into a polymer chain. wiley-vch.denih.gov
The specific impact of this compound on polymerization kinetics and thermodynamics is not detailed in available research. However, inferences can be drawn from its chemical structure. The presence of tertiary amine groups can significantly influence polymerization kinetics. Tertiary amines are known to act as catalysts or cocatalysts in various polymerization reactions, including the formation of polyurethanes, where they accelerate the urethane (B1682113) reaction. google.com In other systems, they might interact with initiators or monomers, potentially altering the reaction rate. google.com Conversely, certain side reactions, such as those with halogenated compounds, can lead to the deactivation of tertiary amine catalysts, thereby decreasing the kinetic rate of polymerization. google.com
The thermodynamic parameters, such as the enthalpy (ΔHp°) and entropy (ΔSp°) of polymerization, are intrinsic to the specific monomer and the type of polymerization. nih.gov For example, in ring-opening polymerizations, ring strain is a major driving force, contributing to a more negative ΔHp°. wiley-vch.de For vinyl polymerizations, the conversion of a π-bond to a σ-bond is a significant factor. Without experimental data for the polymerization of this compound, its specific ΔHp° and ΔSp° values remain undetermined. The flexibility of the ether linkage could influence the entropy of the resulting polymer chain, while the polarity of the amine and ether groups could affect intermolecular interactions.
Synthesis of Polymers with Tunable Architectures (e.g., Rubbery Copolymers)
Development of Materials Utilizing this compound Derivatives
Derivatization of this compound opens pathways to a wide range of functional materials designed for specific, high-performance applications. By chemically modifying the core structure, materials with tailored electronic, optical, or recognition properties can be developed.
The tertiary amine groups within the this compound structure make it suitable for use in catalytic systems for producing functional polymers. One notable application is in catalyst compositions for manufacturing polyurethane foams. google.com In this context, this compound can be part of a catalyst package that accelerates the polymerization reaction between polyols and isocyanates. Tertiary amines are effective in promoting the formation of the urethane linkages that constitute the polymer backbone. google.com The choice of amine catalyst can influence the reaction profile and the final properties of the foam.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds, host-guest interactions, and metal coordination. mdpi.comespublisher.com Molecules containing heteroatoms like oxygen and nitrogen are excellent building blocks for such assemblies due to their ability to act as hydrogen bond acceptors or to coordinate with metal ions. espublisher.comsiesascs.edu.in
This compound, with its ether oxygen and two pyrrolidine nitrogen atoms, possesses the fundamental features required for participation in supramolecular structures. These donor atoms can coordinate with metal cations, analogous to how crown ethers and cryptands form complexes. espublisher.comsiesascs.edu.in This can lead to the formation of metallo-supramolecular polymers or hybrid organic-inorganic materials. rsc.org While specific examples involving the direct use of this compound in supramolecular assemblies are not prominent in the literature, its derivatives have been synthesized for this purpose. For example, Schiff-base ligands derived from related amines form dinuclear metal complexes, creating organized, multi-component structures. researchgate.nettandfonline.com The self-assembly of such building blocks can be directed by the choice of metal ion and the geometry of the ligand, leading to complex architectures like 2D grid topologies. researchgate.net
The ability to selectively recognize and signal the presence of specific chemical species is critical for environmental monitoring and diagnostics. Functional molecules derived from this compound have been developed for use in chemical sensors.
A notable example is the Schiff-base compound 4-methyl-2,6-bis(1-(2-pyrrolidinoethyl)-iminomethyl)-phenol (HL2) , which is synthesized from a diamine precursor related to this compound. This molecule functions as a highly selective fluorescent sensor for zinc(II) ions. researchgate.net In the absence of Zn²⁺, the ligand exhibits weak fluorescence. Upon the addition of Zn²⁺, a significant enhancement of the fluorescence emission is observed, while other environmentally and biologically relevant metal ions cause no change or a quenching of the fluorescence. researchgate.net This selectivity is attributed to the formation of a rigid 1:2 (ligand:metal) dinuclear complex with the Zn²⁺ ions, which restricts intramolecular rotations and vibrations, thereby increasing the radiative decay process. researchgate.net
The research demonstrated a large binding constant for the Zn²⁺ complex, indicating a strong and specific interaction. researchgate.net This principle of designing ligands that exhibit a change in optical properties upon binding a target analyte is fundamental to the field of chemical sensing.
| Property | Value / Observation |
|---|---|
| Sensing Ligand | 4-methyl-2,6-bis(1-(2-pyrrolidinoethyl)-iminomethyl)-phenol (HL2) |
| Target Analyte | Zinc(II) ion (Zn²⁺) |
| Sensing Mechanism | Fluorescence Enhancement |
| Fluorescence Increase | Emission quantum yield increases by ~10-17 times upon Zn²⁺ addition |
| Binding Constant (with Zn²⁺) | Approximately 10⁴ M⁻¹ in acetonitrile |
| Complex Stoichiometry | 1:2 (Ligand:Metal) |
| Effect of Other Metal Ions | Unaltered or quenched emission intensity |
Theoretical and Computational Investigations of Bis 2 Pyrrolidinoethyl Ether Systems
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, electronic structures, and reactivity patterns.
The electronic structure of Bis(2-pyrrolidinoethyl) ether is characterized by the presence of several key features: the ether oxygen, the two pyrrolidine (B122466) rings, and the flexible ethyl chains connecting them. The nitrogen atoms of the pyrrolidine rings and the ether oxygen possess lone pairs of electrons, making them potential sites for protonation or coordination to metal ions.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to analyze the distribution of electron density and identify the most reactive sites. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, indicating their nucleophilic character. The LUMO, conversely, would be distributed over the carbon and hydrogen atoms, representing sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.
A Mulliken charge analysis can quantify the partial charges on each atom, offering further insight into the molecule's polarity and electrostatic interactions. It is expected that the nitrogen and oxygen atoms will carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
Note: The values in this table are hypothetical and representative of what might be expected from quantum chemical calculations.
The flexibility of the two ethyl chains in this compound allows the molecule to adopt various conformations. Conformational analysis is essential for understanding how the molecule might orient itself in different environments, such as in solution or when binding to a metal center.
By systematically rotating the dihedral angles of the C-C and C-O bonds, a potential energy surface can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. The global minimum energy conformation represents the most stable structure of the isolated molecule. For this compound, it is plausible that conformations that minimize steric hindrance between the two pyrrolidine rings will be energetically favored. Intramolecular hydrogen bonding between the nitrogen lone pairs and hydrogens on the opposing ethyl chain might also play a role in stabilizing certain conformers.
Electronic Structure and Bonding Analysis
Computational Modeling of Metal-Ligand Interactions
The presence of three potential donor atoms (two nitrogens and one oxygen) makes this compound an interesting ligand for complexing metal ions. Computational modeling can predict the nature of these interactions.
When this compound acts as a ligand, it can coordinate to a metal ion in various ways. It can act as a tridentate ligand, utilizing both nitrogen atoms and the ether oxygen. Alternatively, it could be bidentate, using only the two nitrogen atoms or one nitrogen and the oxygen. The preferred coordination mode will depend on the size and electronic properties of the metal ion, as well as the steric constraints of the ligand.
Computational methods can be used to optimize the geometries of the resulting metal complexes and calculate their binding energies. These calculations can help predict the most stable coordination geometry. For instance, with a small, hard metal ion like Li+, a different coordination geometry might be favored compared to a larger, softer metal ion like Cu(II).
The stability constant (log K) of a metal complex is a measure of the strength of the metal-ligand interaction in solution. While direct calculation of stability constants is complex, computational methods can provide estimates of the Gibbs free energy of complexation, which is related to the stability constant.
Table 2: Predicted Coordination Properties with Different Metal Ions
| Metal Ion | Predicted Coordination Mode | Predicted Coordination Geometry | Estimated Relative Stability |
|---|---|---|---|
| Li⁺ | Tridentate (N, O, N) | Distorted Tetrahedral | Moderate |
| Cu²⁺ | Tridentate (N, O, N) | Distorted Square Planar | High |
Note: The data in this table is hypothetical and based on general principles of coordination chemistry.
If a metal complex of this compound exhibits catalytic activity, computational chemistry can be used to elucidate the reaction mechanism. mdpi.com By modeling the entire catalytic cycle, including substrate binding, transition states for bond-making and bond-breaking steps, and product release, researchers can gain a detailed understanding of how the catalyst functions. mdpi.com
For example, if a copper complex of this compound were to catalyze an oxidation reaction, DFT calculations could be used to determine the activation energies for different proposed pathways. This information is crucial for optimizing the catalyst design to improve its efficiency and selectivity.
Prediction of Coordination Geometries and Stability Constants
Molecular Dynamics Simulations for Supramolecular and Polymer Systems
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govmdpi.com This is particularly useful for understanding the behavior of large systems, such as supramolecular assemblies or polymers containing this compound units.
If this compound is incorporated into a polymer chain, MD simulations can be used to predict the polymer's morphology, such as its chain conformation and packing in the solid state or its behavior in solution. rsc.org For instance, simulations could reveal how the flexible ether linkages and the pyrrolidine side groups influence the polymer's glass transition temperature or its ability to self-assemble into ordered structures. nih.gov
In the context of supramolecular chemistry, if this compound is part of a host-guest system, MD simulations can be used to study the dynamics of guest binding and release. These simulations can provide insights into the forces driving the association, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. nih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Lithium |
| Copper(II) |
Advanced Spectroscopic and Analytical Methodologies in Bis 2 Pyrrolidinoethyl Ether Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Bis(2-pyrrolidinoethyl) ether. ipb.pt Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each atom, allowing chemists to piece together the molecular framework. ipb.pt In routine analysis, one-dimensional NMR spectra are typically sufficient to confirm the structure of synthesized products. ipb.pt
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) rings and the ethyl ether chain. Protons on carbons adjacent to the ether's oxygen atom typically appear in the chemical shift range of 3.4-4.5 ppm due to the oxygen's deshielding effect. libretexts.org The protons of the pyrrolidine rings would present signals in the aliphatic region, with their specific shifts influenced by their proximity to the nitrogen atom.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms directly bonded to the ether oxygen and the pyrrolidine nitrogen would be shifted downfield. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, which is particularly useful for complex derivatives or for resolving overlapping signals in 1D spectra. libretexts.orgnd.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| a (-O-CH₂ -CH₂-N) | ~3.5 | ~70 |
| b (-O-CH₂-CH₂ -N) | ~2.7 | ~55 |
| c (Pyrrolidine -CH₂ -N) | ~2.6 | ~54 |
| d (Pyrrolidine -CH₂-CH₂ -CH₂-) | ~1.8 | ~23 |
Note: These are estimated values based on typical chemical shifts for similar functional groups.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Interaction Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. iosrjournals.org For this compound, the most prominent feature in its IR spectrum is the strong C-O-C stretching vibration of the ether linkage, which is typically observed in the 1300-1000 cm⁻¹ region. libretexts.org The absence of strong absorptions corresponding to hydroxyl (-OH) or carbonyl (C=O) groups can confirm the compound's identity and purity. libretexts.org
Other characteristic absorptions include C-H stretching vibrations from the alkyl chains and pyrrolidine rings just below 3000 cm⁻¹, and C-N stretching vibrations associated with the tertiary amine of the pyrrolidine ring. americanpharmaceuticalreview.com While IR spectroscopy is based on changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability, providing complementary information. americanpharmaceuticalreview.com For instance, the symmetric C-O-C stretch may be more prominent in the Raman spectrum. In research involving derivatives, FT-IR spectroscopy is routinely used for characterization. iosrjournals.orgresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretch | 2850-2960 |
| C-N (tertiary amine) | Stretch | 1020-1250 |
| C-O-C (ether) | Asymmetric Stretch | 1000-1300 |
Source: General spectroscopic data tables.
Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. uni-saarland.de For a non-volatile compound like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique. researchgate.net ESI is a soft ionization method that typically generates a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. uni-saarland.de
Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable, particularly for assessing the purity of the compound and identifying any volatile impurities or byproducts from synthesis. researchgate.net In GC-MS, electron ionization (EI) is often used, which imparts more energy into the molecule, leading to characteristic fragmentation patterns that can be used for structural confirmation. uni-saarland.de The fragmentation of this compound would likely involve cleavage alpha to the nitrogen atoms of the pyrrolidine rings and cleavage of the C-O ether bonds.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Significance |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 213.1967 | Molecular weight confirmation |
| GC-MS (EI) | [M]⁺ | 212.1889 | Molecular Ion |
| GC-MS (EI) | C₆H₁₂N⁺ | 98.0970 | Fragmentation (cleavage of C-O bond, loss of C₄H₈NO) |
| GC-MS (EI) | C₄H₈N⁺ | 70.0657 | Fragmentation (pyrrolidine ring fragment) |
Note: m/z values are calculated based on the exact mass of the most abundant isotopes.
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mit.edu This technique provides precise information on bond lengths, bond angles, and conformation, which is unattainable by other methods. For a compound to be analyzed by single-crystal XRD, a high-quality, single crystal must first be grown.
While no public crystal structure of this compound itself is available, the technique has been successfully applied to its derivatives. For example, single-crystal X-ray diffraction has been used to characterize the structure of dinuclear zinc complexes formed with a Schiff-base ligand that incorporates the Bis(2-pyrrolidinoethyl) structural backbone. researchgate.net This demonstrates the utility of XRD in understanding how the molecule coordinates with other chemical entities. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used. Although more complex to interpret, PXRD data, sometimes augmented with solid-state NMR and computational methods like periodic DFT calculations, can also be used to solve complex crystal structures. rsc.org
Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Reaction Monitoring and Product Isolation
Chromatographic techniques are essential for both the purification of this compound and for monitoring the progress of its synthesis. researchgate.net High-Performance Liquid Chromatography (HPLC) is a versatile method for separating components of a mixture in the liquid phase. It can be used to assess the purity of the final product and to isolate it from unreacted starting materials and byproducts. researchgate.net For instance, flash chromatography, a preparative form of liquid chromatography, is commonly used to purify reaction products. acs.org
Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds. epa.gov A specific method developed by the EPA for the related compound bis(2-chloroethyl) ether and its hydrolysis products utilizes direct aqueous injection GC, demonstrating the technique's applicability for analyzing water-soluble ethers. epa.gov This approach is valuable for monitoring reactions conducted in aqueous media or for analyzing environmental samples. epa.gov
Advanced Techniques for In-situ Monitoring of Chemical Processes
Modern chemical research increasingly employs advanced techniques for the in-situ (in the reaction mixture) and real-time monitoring of chemical processes. These methods provide immediate feedback on reaction kinetics, the formation of intermediates, and product yield, allowing for rapid optimization of reaction conditions.
Online systems that couple automated sampling with an analytical instrument are powerful tools for this purpose. For example, mobile HPLC systems have been developed that can be connected directly to a reactor. researchgate.net These tools automatically draw small aliquots, dilute them, and inject them into the HPLC for analysis, providing a near-real-time profile of the reaction mixture. researchgate.net Similarly, online Solid-Phase Extraction (SPE) can be combined with GC-FID to create a fully automated analyzer capable of monitoring trace-level components in process waters. chromatographyonline.com Such automated systems enhance efficiency and provide a much deeper understanding of the chemical process as it occurs.
Emerging Research Frontiers and Future Perspectives for Bis 2 Pyrrolidinoethyl Ether Chemistry
Design and Synthesis of Next-Generation Bis(2-pyrrolidinoethyl) Ether Derivatives
The development of novel derivatives of this compound is an active area of research, driven by the quest for enhanced properties and new applications. Current strategies focus on the rational design and synthesis of molecules with tailored functionalities. This involves the introduction of various substituents and structural modifications to the core this compound framework.
One approach involves the synthesis of hybrid molecules that link the this compound moiety to other heterocyclic systems. nih.gov For instance, researchers have explored the synthesis of diphenyl ether-based bis-heterocycles through reactions like Michael addition and other cyclocondensation reactions. nih.gov These methods allow for the creation of complex molecules with potentially novel biological or material properties.
Another avenue of exploration is the synthesis of functionalized monomers for polymerization. For example, 3-(2-Pyrrolidinoethyl)styrene and 4-(2-pyrrolidinoethyl)styrene have been synthesized for the creation of rubbery polymers with improved interaction with fillers like carbon black. google.comgoogle.com The synthesis typically involves the reaction of divinylbenzene (B73037) with pyrrolidine (B122466) in a suitable solvent like hexane. google.com
The table below summarizes some examples of synthetic methods used to create derivatives that, while not all directly containing the this compound structure, illustrate the chemical principles that can be applied to its modification.
| Reaction Type | Reactants | Product Type | Reference |
| Claisen–Schmidt Condensation | 4-aminoacetophenone, substituted benzaldehydes | Chalcones | mdpi.com |
| Michael Addition | 4,4′-oxydibenzaldehyde, malononitrile | Bis-heterocycles | nih.gov |
| SN2 Alkylation | Phenolic chalcones, other chalcones | Bis-chalcones | mdpi.com |
| Palladium-Catalyzed Annulation | 1,3-bis-electrophilic motifs | Functionalized pyrrolidines | rsc.org |
Exploration of Novel Catalytic Transformations and Process Intensification
This compound and its derivatives are being investigated for their potential roles in catalysis, both as ligands for metal catalysts and as organocatalysts themselves. The presence of nitrogen atoms in the pyrrolidine rings and the ether linkage provides multiple coordination sites for metal ions, making them attractive candidates for the development of new catalytic systems.
Research in this area includes the use of related amine-containing ethers in various catalytic transformations. For example, diarylprolinol ethers are used as catalysts in organocatalysis, activating reactions through the formation of enamine and iminium ion intermediates. ethz.ch While not a direct application of this compound, this demonstrates the catalytic potential of similar structures.
The development of efficient and selective catalysts is a key goal. For instance, N-heterocyclic carbene (NHC)–Cu(I) complexes have been explored as catalysts for a variety of organic transformations, including hydrosilylation reactions and cycloadditions. beilstein-journals.org The principles behind the design of these ligands could be applied to create novel this compound-based ligands for similar catalytic applications.
Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another important aspect. The use of highly active and selective catalysts based on this compound could contribute to this goal by enabling reactions to proceed under milder conditions and with lower catalyst loadings.
Development of Smart and Stimuli-Responsive Materials
"Smart" or "stimuli-responsive" materials are polymers that undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific molecules. mdpi.comrsc.orgnih.gov The incorporation of this compound moieties into polymer chains is a promising strategy for creating such materials. The amine groups in the pyrrolidine rings can be protonated or deprotonated in response to pH changes, leading to alterations in polymer conformation, solubility, and other properties. mdpi.com
These materials have a wide range of potential applications, including in drug delivery, sensing, and soft robotics. rsc.orgmdpi.com For instance, a pH-responsive polymer could be designed to release a drug payload in the acidic environment of a tumor. mdpi.com Similarly, a temperature-responsive polymer could be used to create a self-healing material that repairs itself upon heating.
The development of multi-stimuli-responsive materials, which respond to two or more external triggers, is a particularly active area of research. mpg.de This can be achieved by combining different responsive groups within the same polymer structure. mpg.de For example, a polymer containing both pH-responsive this compound units and light-responsive groups could be designed for highly specific and controlled applications.
The table below highlights various types of stimuli and the corresponding responsive polymer systems.
| Stimulus | Responsive Polymer System | Potential Application | Reference |
| pH | Polymers with acidic or basic groups | Drug delivery, sensors | mdpi.comrsc.org |
| Temperature | Thermo-responsive polymers (e.g., containing N-isopropylacrylamide) | Drug delivery, tissue engineering | mdpi.com |
| Light | Polymers with photo-responsive groups (e.g., spiropyran) | Drug delivery, optical switches | mdpi.com |
| Redox | Polymers with redox-active groups (e.g., thioether) | Drug delivery, biosensors | mdpi.com |
| Biomolecules | Polymers that interact with specific biomolecules (e.g., enzymes, glucose) | Diagnostics, drug delivery | rsc.org |
Sustainable Synthesis and Application Strategies in Industrial and Academic Contexts
The principles of green chemistry are increasingly being applied to the synthesis and use of chemicals in both industrial and academic settings. sabangcollege.ac.inatbuftejoste.com.ng This involves designing processes that are more efficient, use less hazardous substances, and generate less waste. sabangcollege.ac.in For this compound, this translates to developing more sustainable synthetic routes and exploring applications that align with green chemistry principles.
One key aspect of sustainable synthesis is the use of renewable feedstocks and environmentally benign solvents. kahedu.edu.in Researchers are exploring the use of biomass-derived starting materials and solvents like water or supercritical carbon dioxide to reduce the environmental impact of chemical production. researchgate.net The development of catalytic processes that operate under mild conditions and with high atom economy is also a major focus. sabangcollege.ac.in
In terms of applications, this compound and its derivatives can contribute to sustainability in several ways. For example, their use as catalysts can enable more efficient and selective chemical transformations, reducing energy consumption and waste generation. mdpi.com Their incorporation into smart materials can lead to the development of products with longer lifespans and improved performance, such as self-healing coatings or controlled-release fertilizers.
The pursuit of sustainable synthesis methods includes exploring organoautocatalysis, where a product of the reaction acts as a catalyst for its own formation, potentially eliminating the need for external catalysts. fau.eu Another strategy is the use of microwave or ultrasonic irradiation to accelerate reactions and improve energy efficiency. sabangcollege.ac.in
Interdisciplinary Research Synergies with Other Scientific Domains
The unique properties of this compound and its derivatives create opportunities for collaboration and synergy with a wide range of scientific disciplines. The potential applications of this compound and its analogs extend beyond traditional chemistry into materials science, medicine, and engineering.
In materials science, the ability to create stimuli-responsive polymers based on this compound opens up possibilities for the development of advanced materials with novel functionalities. mdpi.com This includes the design of sensors, actuators, and self-healing materials. Collaboration with materials scientists and engineers is crucial for translating these laboratory-scale discoveries into practical applications.
In the field of medicinal chemistry, the design and synthesis of new this compound derivatives could lead to the discovery of new therapeutic agents. dovepress.com The pyrrolidine and ether functional groups are present in many biologically active molecules, and modifications to the this compound scaffold could result in compounds with targeted biological activities.
Furthermore, the development of smart contracts on blockchain platforms like Ethereum presents an interesting, albeit more abstract, parallel. arxiv.orgunicef.orgosl.comgrayscale.com Smart contracts are self-executing contracts with the terms of the agreement directly written into code. unicef.org The "smart" nature of these digital agreements, which respond to predefined conditions, mirrors the behavior of stimuli-responsive materials. While a direct chemical link is absent, the conceptual synergy highlights the broader scientific and technological trend towards creating systems that can autonomously respond to their environment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for Bis(2-pyrrolidinoethyl) ether, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, analogous ethers like bis(2-dimethylaminoethyl) ether are synthesized via reactions between halogenated precursors (e.g., 2-chloroethyl pyrrolidine) and deprotonated amines under inert atmospheres. Solvent choice (e.g., THF or DMF), temperature (60–100°C), and stoichiometric ratios (1:2 for amine:halide) critically impact yield . Purification via fractional distillation or column chromatography is recommended, with characterization by , , and FT-IR to confirm structure and purity .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound are limited, analogous ethers (e.g., bis(2-chloroethyl) ether) require stringent precautions:
- Ventilation : Use fume hoods to avoid inhalation of vapors (flammable liquids, Category 4) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (skin/eye irritation risks) .
- Storage : Keep in airtight containers away from oxidizers and heat sources .
- Spills : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : identifies pyrrolidine protons (δ 2.5–3.0 ppm) and ether linkages (δ 3.5–4.0 ppm). confirms quaternary carbons adjacent to nitrogen .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase columns (C18) with UV detection at 210–230 nm assess purity .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry, and what metal complexes exhibit catalytic activity?
- Methodological Answer : The ether’s tertiary amine groups act as Lewis bases, coordinating to transition metals (e.g., Cu(II), Zn(II)). For example, bis(2-dimethylaminoethyl) ether forms complexes like [Cu(L)] that catalyze Henry reactions (nitroaldol synthesis). Researchers should:
- Synthesize Complexes : React the ether with metal salts (e.g., CuCl) in ethanol/water mixtures.
- Characterize : Use X-ray crystallography to determine geometry and UV-vis spectroscopy to monitor electronic transitions .
- Test Catalysis : Evaluate turnover frequency (TOF) in model reactions under varying pH and solvent conditions .
Q. What are the potential toxicological risks of this compound, and how can conflicting data in existing studies be resolved?
- Methodological Answer : Limited toxicity data exist, but structural analogs (e.g., bis(2-chloroethyl) ether) show respiratory and dermal toxicity. To address contradictions:
- In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
- In Silico Modeling : Use QSAR models to predict LD and compare with experimental data .
- Meta-Analysis : Systematically review literature (e.g., ATSDR frameworks) to identify data gaps and prioritize in vivo studies .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and stirring rate.
- Quality Control : Implement inline FT-IR monitoring to track reaction progress and ensure consistency .
- Standardization : Adopt USP/Ph. Eur. guidelines for solvent purity and reagent sourcing .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret discrepancies in reported physicochemical properties (e.g., boiling points) of this compound?
- Methodological Answer : Variations often arise from impurities or measurement techniques. To resolve:
- Reference Standards : Compare data with NIST-certified values using techniques like differential scanning calorimetry (DSC) for melting points .
- Collaborative Studies : Replicate measurements across independent labs using identical protocols .
Q. What methodologies are recommended for studying the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–11) at 25–50°C, analyzing degradation products via LC-MS .
- Biodegradation Assays : Use OECD 301F respirometry to assess microbial breakdown in activated sludge .
- Ecotoxicity : Test effects on Daphnia magna (OECD 202) and algae (OECD 201) to establish EC values .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Boiling Point | 177°C (analog: bis(2-chloroethyl) ether) | |
| Log P (Octanol-Water) | Predicted: 1.2–1.5 (EPI Suite) | |
| Toxicity (LD oral) | Est. 200–400 mg/kg (QSAR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
